m-Nitroglutethimide
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Overview
Description
m-Nitroglutethimide is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of glutethimide, characterized by the presence of a nitro group at the meta position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Nitroglutethimide typically involves the nitration of glutethimide. One common method includes the reaction of glutethimide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the meta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
m-Nitroglutethimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is m-Aminoglutethimide.
Substitution: Depending on the nucleophile used, various substituted derivatives of glutethimide can be formed.
Scientific Research Applications
m-Nitroglutethimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of steroid synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of m-Nitroglutethimide involves its interaction with specific enzymes and molecular targets. It is known to inhibit the enzyme aromatase, which is crucial for the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound reduces the production of estrogens, which can be beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Similar Compounds
Aminoglutethimide: A derivative where the nitro group is replaced by an amino group.
Glutethimide: The parent compound without any substituents on the phenyl ring.
Uniqueness
m-Nitroglutethimide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its ability to participate in specific chemical reactions and influences its interaction with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-ethyl-3-(3-nitrophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-13(7-6-11(16)14-12(13)17)9-4-3-5-10(8-9)15(18)19/h3-5,8H,2,6-7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSAUVLTZITMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73252-00-3 |
Source
|
Record name | m-Nitroglutethimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073252003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-NITROGLUTETHIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWE01RI3RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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